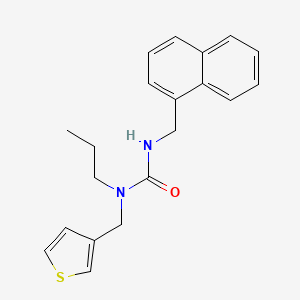

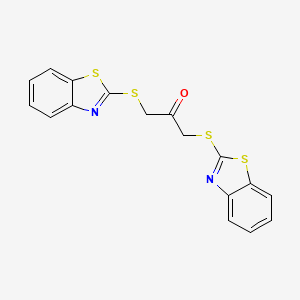

(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are associated with the development of Alzheimer's disease.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives have been extensively explored for their anticancer properties. For instance, certain 2-anilino-3-aroylquinolines have demonstrated remarkable cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. These compounds have been found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells (Srikanth et al., 2016).

Antiprotozoal Activity

Quinoline derivatives have shown potential in treating protozoal infections. For example, ferriprotoporphyrin IX interaction with quinoline drugs highlights their mechanism in combating malaria. Two subclasses of quinoline antimalarial drugs, including 4-aminoquinolines like chloroquine, act on the malaria parasite's endolysosomal system. This interaction points to the significance of quinoline derivatives in antimalarial research (Fitch, 2004).

Fluorescence Sensing

Quinoline derivatives also find applications in fluorescence sensing. For instance, certain Schiff-base molecules derived from quinoline show ratiometric fluorescence responses to pH changes, making them suitable for developing pH sensors in biological and environmental analyses (Halder, Hazra, & Roy, 2018).

Synthesis and Characterization

The synthesis and characterization of quinoline derivatives provide valuable insights into their structural and functional properties. For example, the synthesis of new series of aryl(thieno[2,3-b]quinolin-2-yl)methanone and related derivatives demonstrates the versatility of quinoline frameworks in organic synthesis. These compounds have been synthesized with excellent yield, showcasing the efficiency of multi-component reactions in producing quinoline-based derivatives (Alizadeh & Roosta, 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the potential biological activities of similar compounds , the compound could potentially have a wide range of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

[4-(3,4-difluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDSGXHHOFTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Difluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)

![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)

![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)

![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)